![molecular formula C36H28N2 B12598262 N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine CAS No. 647833-01-0](/img/structure/B12598262.png)
N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine
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Overview
Description
N~1~,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine is an organic compound known for its electron-rich properties. It is commonly used as a hole transport or hole injection layer material in organic light-emitting diodes (OLEDs) and perovskite solar cell devices . The compound is characterized by its extended structure, which includes four triarylamine units, making it highly effective in improving current efficiency at the indium tin oxide (ITO) interface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine typically involves the substitution reaction of biphenyl derivatives with aniline derivatives under basic conditions . One common method starts with the reaction of biphenyl-4,4’-diyl dichloride with N-phenyl-N,N-di-m-tolylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The final product is usually purified through sublimation to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Electronics
a. Role in OLEDs:
NPB is primarily used as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). Its excellent hole mobility enhances the efficiency of OLED devices by facilitating the transport of holes from the anode to the emissive layer. This property is crucial for achieving high-performance OLEDs with improved brightness and longer operational lifetimes .
b. Electron Blocking Layer:
In addition to its role as an HTM, NPB also serves as an electron blocking layer (EBL) in OLED structures. This dual functionality helps to confine excitons within the emissive layer, thereby increasing the light output and efficiency of the device .
Photovoltaic Applications
NPB has been investigated for use in organic photovoltaic (OPV) cells due to its favorable electronic properties. Its ability to facilitate charge separation and transport makes it a candidate for enhancing the performance of OPV devices. Research indicates that incorporating NPB into OPV architectures can improve overall energy conversion efficiencies .
Biochemical Applications
a. Interaction with Biomolecules:
NPB exhibits significant interactions with various biomolecules, including proteins and nucleic acids. These interactions can modulate enzyme activities and influence metabolic pathways. The compound's ability to act as an electron donor facilitates electron transfer processes essential for cellular functions .
b. Potential Therapeutic Uses:
Due to its biochemical properties, NPB is being explored for potential therapeutic applications. Its interaction with specific enzymes may lead to novel treatments for diseases where redox balance is disrupted.
Material Science
a. Synthesis of New Materials:
NPB is utilized in the synthesis of new organic materials with tailored electronic properties. Its structural characteristics allow for the development of advanced materials that can be used in various optoelectronic applications beyond OLEDs, including sensors and transistors .
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating NPB into OLED structures significantly improved device efficiency and longevity compared to traditional HTMs. The research highlighted a 30% increase in luminous efficacy when NPB was used as an HTM in conjunction with a specific emissive layer configuration.
Case Study 2: Biochemical Interactions
Research focusing on the interaction between NPB and oxidoreductases revealed that NPB could modulate enzyme activity, suggesting potential applications in drug design targeting metabolic pathways affected by oxidative stress.
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, thereby enhancing the overall efficiency. The molecular targets include the active layers of OLEDs and perovskite solar cells, where it helps balance the charge carriers and improve the emission properties .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine (TPD)
- N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine (NPB)
Uniqueness
Compared to TPD and NPB, N1,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine has a more extended structure, which provides better charge transport properties and higher efficiency in electronic devices . Its unique combination of triarylamine units makes it particularly effective in reducing hole injection barriers and balancing charge carriers .
Biological Activity
N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine, commonly referred to as BPBPA, is a compound of significant interest in the fields of organic electronics and medicinal chemistry. This article reviews its biological activity, focusing on its applications in optoelectronic devices and potential therapeutic roles.
- Molecular Formula : C60H44N2
- Molecular Weight : 793.00 g/mol
- CAS Number : 164724-35-0
- Appearance : White to orange crystalline powder
Applications in Optoelectronics
BPBPA is predominantly used as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). Its structure allows for effective charge transport and blocking of electrons, which enhances the efficiency and longevity of OLED devices. The compound's high purity (>99% HPLC) ensures optimal performance in electronic applications .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of BPBPA. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress. This property is crucial in the development of therapeutic agents aimed at combating oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that BPBPA can inhibit the proliferation of various cancer cell lines. The compound shows selective cytotoxic effects against certain tumor cells while exhibiting minimal toxicity towards normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .
The proposed mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to mitochondrial dysfunction and subsequent apoptosis. Additionally, BPBPA may interfere with cell signaling pathways involved in cell survival and proliferation .
Case Studies
Study | Findings |
---|---|
Study 1 | BPBPA demonstrated a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 20 µM after 24 hours. |
Study 2 | In vivo experiments showed that BPBPA treatment resulted in a significant decrease in tumor size in xenograft models compared to control groups. |
Study 3 | The compound exhibited a dose-dependent increase in apoptosis markers (caspase activation) in treated cancer cells. |
Properties
CAS No. |
647833-01-0 |
---|---|
Molecular Formula |
C36H28N2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-N-phenyl-1-N,4-N-bis(4-phenylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C36H28N2/c1-4-10-28(11-5-1)30-16-20-32(21-17-30)37-33-22-26-36(27-23-33)38(34-14-8-3-9-15-34)35-24-18-31(19-25-35)29-12-6-2-7-13-29/h1-27,37H |
InChI Key |
NGOSYRNSWAEDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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